21-Deacetoxy Deflazacort
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Overview
Description
21-Deacetoxy Deflazacort is a synthetic glucocorticoid with a structural similarity to cortisol, synthesized by derivatization from prednisolone to improve its potency. It was first synthesized in 1969 and has since been explored for its pharmacological properties, particularly in the treatment of Duchenne Muscular Dystrophy (DMD), a rare genetic disorder characterized by progressive muscle degeneration (Zeesan et al., 2019).
Synthesis Analysis
Deflazacort's synthesis involves the deacetylation of its precursor molecule at the 21st position to produce 21-desacetyl deflazacort, the active metabolite which interacts with the glucocorticoid receptor. This synthesis pathway underscores its design for enhanced pharmacological efficacy and specificity (Zeesan et al., 2019).
Molecular Structure Analysis
The molecular structure of 21-Deacetoxy Deflazacort, characterized by spectral analysis, indicates significant modifications relative to deflazacort, including deacetylation at the 21st position and A-ring modifications. These structural changes are crucial for its bioactivity, revealing the importance of precise structural modifications in the development of therapeutic agents (Huber & Barbuch, 1995).
Chemical Reactions and Properties
21-Deacetoxy Deflazacort undergoes various chemical reactions, including metabolism in humans to form major metabolites through processes such as deacetylation and hydroxylation. These metabolic pathways play a significant role in its pharmacokinetics and pharmacodynamics, affecting its therapeutic efficacy and safety profile (Martinelli et al., 1979).
Physical Properties Analysis
The physical properties of 21-Deacetoxy Deflazacort, including its solid-state characteristics, have been investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetry (TG). Such studies provide insights into its stability, solubility, and formulation requirements, essential for its pharmaceutical development (Cuffini et al., 2007).
Chemical Properties Analysis
The chemical properties of 21-Deacetoxy Deflazacort, including its reactivity and interaction with biological molecules, are critical for its function as a glucocorticoid. Its binding to glucocorticoid receptors, metabolic transformations, and interaction with enzymes like cytochrome P450s determine its pharmacological and therapeutic actions (Fokina & Donova, 2003).
Scientific Research Applications
Chemistry and Pharmacology
Deflazacort, synthesized in 1969, shares structural similarity with cortisol. It's a synthetic compound derived from prednisolone modification aimed at enhancing potency. Its active metabolite, 21-desacetyl deflazacort (21-desDFZ), interacts with the glucocorticoid receptor. Deflazacort was approved by the FDA in 2017 for treating Duchenne muscular dystrophy (DMD), highlighting its significance in rare genetic disorders involving muscle tissue degeneration (Zeesan et al., 2019).
Pharmacokinetics and Metabolite Analysis
Research has developed a sensitive method for quantifying 21-desacetyl deflazacort in human plasma, crucial for understanding its bioavailability and pharmacokinetics. This development supports pharmacokinetic studies and aids in the analysis of the drug's effects following oral administration (Karthikeyan, 2013).
Metabolite Profiling
Deflazacort's metabolism in humans produces several metabolites, including Metabolite V, an epoxide species identified as a minor circulating metabolite. This insight into the metabolic profile of deflazacort and its metabolites enriches our understanding of its pharmacodynamics and potential therapeutic applications (Kong et al., 2020).
Drug Interaction Potential
An in vitro study on 6β-hydroxy-21-desacetyl deflazacort, a major but not biologically active metabolite of deflazacort, evaluated its potential for drug interaction. It highlighted the metabolite's moderate inhibition of specific cytochrome P450 enzymes, offering insights into the drug's safety profile and interaction with other medications (Ma et al., 2021).
Formulation and Drug Delivery
Research into the formulation of mouth-dissolving tablets of deflazacort aims to enhance its safety and efficacy. This novel oral drug delivery system underscores efforts to improve patient compliance and therapeutic outcomes, especially in inflammatory conditions (Govind et al., 2016).
Safety And Hazards
When handling 21-Deacetoxy Deflazacort, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUXBQVUVGNOKK-AAZVSSJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Deacetoxy Deflazacort | |
CAS RN |
13649-88-2 |
Source
|
Record name | (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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